molecular formula C18H13F3N4O2 B12643772 Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-

Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-

Cat. No.: B12643772
M. Wt: 374.3 g/mol
InChI Key: VDFFUDNGKUMHHH-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)- is a complex organic compound characterized by its unique structure, which includes a benzeneacetamide core, a pyridazinyl ring, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the benzeneacetamide core, followed by the introduction of the pyridazinyl ring and the trifluoromethoxy group. Common reagents used in these reactions include cyano compounds, butynyl groups, and trifluoromethoxy reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and

Properties

Molecular Formula

C18H13F3N4O2

Molecular Weight

374.3 g/mol

IUPAC Name

N-[6-(4-cyanobut-1-ynyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-15-7-4-5-13(11-15)12-17(26)23-16-9-8-14(24-25-16)6-2-1-3-10-22/h4-5,7-9,11H,1,3,12H2,(H,23,25,26)

InChI Key

VDFFUDNGKUMHHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)C#CCCC#N

Origin of Product

United States

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